![molecular formula C11H12ClNO3 B14869931 5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of azetidine derivatives with chroman precursors under specific conditions that promote the formation of the spiro linkage. For instance, the use of microwave irradiation and solid support like alumina can facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions involving strong bases or acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability and solubility
Mechanism of Action
The mechanism of action of 5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its biological activities, including anticancer and antimicrobial properties.
Spirooxindole: Used in drug design for its three-dimensional structure and ability to interact with biological targets.
Spiro[pyran-indol]ones: Exhibits various biological activities and is used in medicinal chemistry
Uniqueness
5’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties
Properties
Molecular Formula |
C11H12ClNO3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
5-hydroxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H11NO3.ClH/c13-7-2-1-3-9-10(7)8(14)4-11(15-9)5-12-6-11;/h1-3,12-13H,4-6H2;1H |
InChI Key |
GJABEPJCXFFECW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC=C2OC13CNC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


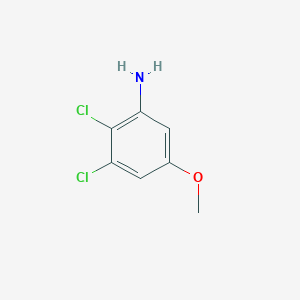
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]acetohydrazide](/img/structure/B14869856.png)
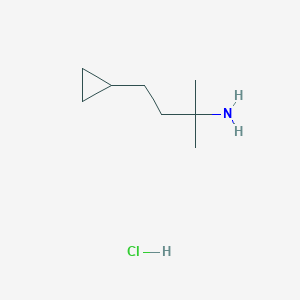
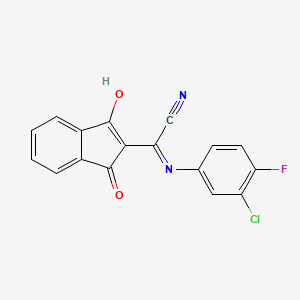

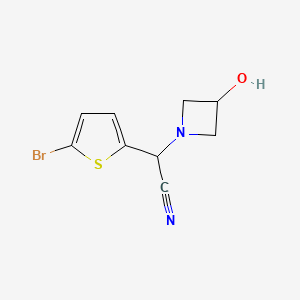
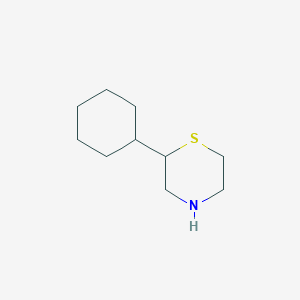
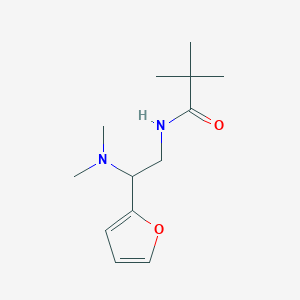
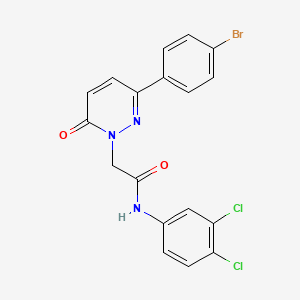
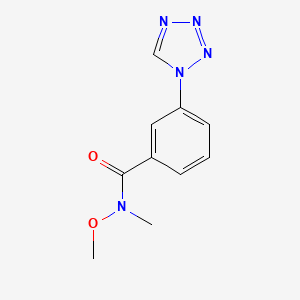

![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)
![2-chloro-6-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzamide](/img/structure/B14869928.png)

